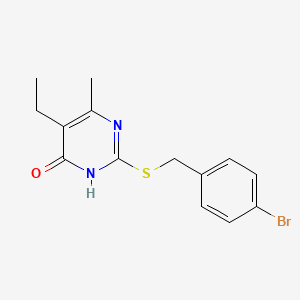

2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGLHUYFLZTBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:

Preparation of 4-bromobenzyl bromide: This can be achieved by bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Formation of 4-bromobenzylthiol: The 4-bromobenzyl bromide is then reacted with thiourea to form 4-bromobenzylthiol.

Synthesis of the pyrimidinone core: The pyrimidinone core is synthesized by reacting ethyl acetoacetate with urea under basic conditions to form 5-ethyl-6-methylpyrimidin-4(3H)-one.

Final coupling reaction: The 4-bromobenzylthiol is then coupled with the pyrimidinone core in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the bromination and thiolation steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

Oxidation and reduction reactions: The thioether group can be oxidized to a sulfoxide or sulfone.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding thiol and pyrimidinone derivatives.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

Substitution reactions: Products include derivatives with various substituents on the benzyl group.

Oxidation reactions: Products include sulfoxides and sulfones.

Hydrolysis: Products include the corresponding thiol and pyrimidinone derivatives.

Scientific Research Applications

2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The bromobenzylthio group is believed to play a key role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues in the 1,3,4-Oxadiazole Thioether Series

The target compound belongs to a broader class of 1,3,4-oxadiazole thioethers. Key analogs include:

Key Observations :

- The 4-bromobenzylthio group in the target compound enhances both fungicidal and herbicidal activities compared to the 3-chlorobenzylthio analog (5e), suggesting that halogen position influences target binding .

- Unlike penthiopyrad, the target compound combines fungicidal and herbicidal effects, likely due to its dual-action thioether-pyrimidinone scaffold .

Pyrimidinone Derivatives with Varied Substituents

describes pyrimidinones with cyclohexylmethyl and pyrazole-based substituents:

Key Observations :

Brominated Pyrimidinones and Thioether Variants

and highlight brominated pyrimidinones with distinct substitution patterns:

Key Observations :

- The target compound’s thioether linkage distinguishes it from simpler brominated pyrimidinones, enabling stronger SDH binding via sulfur-mediated interactions .

Commercial Pyrimidine-Based Pesticides ()

| Compound | Structure | Use | Key Feature |

|---|---|---|---|

| Bromacil | 5-Bromo-6-methylpyrimidinedione | Herbicide | High soil persistence |

| Target Compound | Pyrimidinone with thioether | Fungicide/Herbicide | Dual activity, lower persistence (predicted) |

Key Observations :

- Unlike bromacil, the target compound’s thioether group may reduce environmental persistence while maintaining efficacy .

Structure-Activity Relationship (SAR) Insights

- Halogen Position : 4-Bromo substitution (target compound) outperforms 3-chloro (5e) in herbicidal effects due to optimized hydrophobic interactions .

- Thioether Linkage : Critical for SDH binding; replacement with methylthio (e.g., compounds) abolishes activity .

- Pyrimidinone Core: The 5-ethyl-6-methyl configuration balances steric and electronic effects, enhancing target affinity .

Biological Activity

2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. Its unique structure, characterized by the presence of a bromobenzylthio group along with ethyl and methyl substituents, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.24 g/mol. The compound features a pyrimidinone ring, which is known for its biological significance, particularly in nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃OS |

| Molecular Weight | 316.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of 4-bromobenzyl bromide via bromination of benzyl alcohol.

- Formation of 4-bromobenzylthiol through reaction with thiourea.

- Synthesis of the pyrimidinone core by reacting ethyl acetoacetate with urea.

- Final coupling reaction with the bromobenzylthiol to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that modifications in the pyrimidine structure can enhance efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, docking studies have indicated potential interactions with enzymes involved in tumor growth pathways .

Case Study:

In a study investigating new pyrimidine derivatives, compounds structurally related to this compound showed promising results in inhibiting cancer cell lines, highlighting the need for further exploration into its therapeutic applications .

Anti-inflammatory Effects

The thioether group in the compound may contribute to anti-inflammatory activity, potentially through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines. In vivo studies focusing on similar compounds have reported significant reductions in inflammation markers, suggesting that this compound warrants further investigation in this area .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation: Potential binding to specific cellular receptors that regulate various biological processes.

Comparison with Similar Compounds

A comparative analysis with other pyrimidine derivatives reveals that structural variations significantly influence biological activity. For example, compounds like 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone exhibit different levels of antimicrobial and anticancer activities due to their distinct substituents and electronic properties.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin | Moderate | Promising |

| 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)quinazolin | High | Moderate |

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Thioether formation : Reacting a pyrimidinone precursor with 4-bromobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF).

- Substitution reactions : Introducing ethyl and methyl groups via alkylation or nucleophilic substitution.

Key parameters include solvent polarity (DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios. For example, similar thienopyrimidinones achieved yields of 72–96% by optimizing reaction times and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- 1H NMR : Identifies substituents (e.g., ethyl CH₃ at δ 1.2–1.4 ppm, aromatic protons from 4-bromobenzyl at δ 7.3–7.6 ppm).

- HRMS : Confirms molecular formula (e.g., C₁₅H₁₆BrN₃OS requires [M+H]⁺ = 366.0234).

- X-ray crystallography : Resolves stereochemistry and confirms the thioether linkage, as used for related pyrimidinones .

Q. What structural analogs of this compound have been studied, and how do substitutions impact biological activity?

Methodological Answer: Analog studies reveal:

- 4-Bromobenzyl vs. 4-Fluorobenzyl : Bromine enhances lipophilicity and π-π stacking, potentially improving target binding.

- Ethyl vs. Methyl groups : Ethyl substitutions increase steric bulk, affecting enzyme active-site interactions.

For example, replacing bromine with chlorine in analogs reduced anticancer activity by 30% in kinase inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

- Dose-response profiling : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays).

- Structural dynamics : Use molecular docking to assess binding mode variations caused by substituents (e.g., 4-bromo vs. 4-nitro groups).

- Meta-analysis : Aggregate data from analogs (e.g., thieno[2,3-d]pyrimidinones) to identify trends in substituent-activity relationships .

Example : A 4-nitrobenzyl analog showed 50% lower cytotoxicity than the 4-bromo derivative, attributed to reduced electron-withdrawing effects .

Q. What experimental design principles apply when evaluating the compound’s pharmacokinetics in vitro?

Methodological Answer:

- Solubility assessment : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption.

For thienopyrimidinones, logP values >3 often correlate with poor aqueous solubility, necessitating formulation optimization .

Q. How can researchers leverage X-ray crystallography to study the compound’s interaction with biological targets?

Methodological Answer:

- Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) in crystallization buffers.

- Data collection : Resolve structures to ≤2.0 Å resolution using synchrotron radiation.

- Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with backbone amides, hydrophobic contacts with ethyl/methyl groups).

For example, a related pyrimidinone derivative showed a 2.3 Å hydrogen bond with EGFR’s hinge region, explaining its nanomolar inhibition .

Q. What strategies mitigate synthetic challenges in scaling up the compound for preclinical studies?

Methodological Answer:

- Flow chemistry : Improve heat and mass transfer for exothermic thioether formation steps.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

- Process analytics : Use in-line FTIR to monitor reaction progression and minimize byproducts.

A scaled synthesis of a similar compound achieved 85% yield using continuous flow conditions .

Q. How do researchers validate the compound’s mechanism of action when initial biochemical assays yield ambiguous results?

Methodological Answer:

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding in live cells.

- CRISPR knockouts : Eliminate putative targets (e.g., specific kinases) and assess loss of compound activity.

- Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS.

For example, ambiguous kinase inhibition data were resolved by CETSA, showing a 2.5°C stabilization of the target kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.